Benzene, [1-(chloromethyl)propyl]-
Description
Benzene, [1-(chloromethyl)propyl]- (IUPAC name: 1-(chloromethyl)-propylbenzene) is a chlorinated alkylbenzene derivative. Its structure consists of a benzene ring substituted with a propyl group bearing a chloromethyl branch at the 1-position. Insights into its properties and behavior must be inferred from structurally related compounds, such as alkylbenzenes and chlorinated aromatics .
Properties
CAS No. |
64343-08-4 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-chlorobutan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
UQDKSKMEPAASFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chlorobutan-2-yl)benzene can be synthesized through several methods. One common method involves the alkylation of benzene with 1-chloro-2-butene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile (1-chloro-2-butene) reacts with the benzene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the production of (1-chlorobutan-2-yl)benzene typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Chlorobutan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound to butylbenzene by removing the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Products include alcohols or ketones.
Reduction: The major product is butylbenzene.
Scientific Research Applications
(1-Chlorobutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-chlorobutan-2-yl)benzene involves its reactivity as an electrophile due to the presence of the chlorine atom. The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with Benzene, [1-(chloromethyl)propyl]-:
Physicochemical Properties
Hypothetical Data for Benzene, [1-(chloromethyl)propyl]- (derived from analogues):
- Boiling Point : Expected to exceed 443 K (cf. Benzene, (2-methylpropyl)- at 443.20 K ), as chlorine increases molecular weight and polarity.
- Reactivity: The chloromethyl group likely enhances electrophilic substitution reactivity compared to non-halogenated analogues (e.g., Benzene, (1-methylpropyl)-). Similar to benzyl chloride, it may participate in nucleophilic substitutions .
- Solubility: Lower solubility in water than non-chlorinated alkylbenzenes due to increased hydrophobicity.
Comparison Table :
Biological Activity
Benzene, [1-(chloromethyl)propyl]-, also known as 1-chloromethylpropylbenzene, is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, mutagenicity, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzene ring substituted with a propyl group and a chloromethyl group. The presence of chlorine in the molecule is significant for its biological interactions.
Cytotoxicity
Recent studies have demonstrated that benzene derivatives, including [1-(chloromethyl)propyl]-, exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 38.45 to 260.81 µg/mL against Candida albicans and other fungal strains .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 25.72 ± 3.95 |
| Compound B | WRL-68 (liver cancer) | 86 |
| Compound C | U87 (glioblastoma) | 45.2 ± 13.0 |
These findings suggest that similar chlorinated compounds may possess significant anticancer properties, warranting further investigation into their mechanisms of action.
Mutagenicity
Benzene and its derivatives are known for their mutagenic potential. The compound [1-(chloromethyl)propyl]- has been associated with increased mutagenic activity in various assays. Studies have indicated that chlorinated compounds can interact with DNA, leading to mutations that may contribute to carcinogenesis .
Table 2: Mutagenicity Data
| Study | Organism | Result |
|---|---|---|
| Study A | Salmonella typhimurium | Positive |
| Study B | E. coli | Positive |
This data highlights the importance of assessing the mutagenic risks associated with exposure to chlorinated compounds like benzene derivatives.
The biological activity of benzene derivatives is often attributed to their ability to form reactive metabolites that can interact with cellular macromolecules. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of electrophilic species that may bind to DNA and proteins, disrupting normal cellular functions.
Case Studies
Several case studies have investigated the effects of benzene derivatives on human health:
- Case Study on Cancer Cell Lines : A study focused on the effects of various benzene derivatives on MCF-7 and PC-3 cell lines revealed significant apoptosis induction at specific concentrations, suggesting a potential therapeutic role in cancer treatment .
- Environmental Exposure : Research examining occupational exposure to chlorinated benzene compounds indicated an increased risk of developing hematological malignancies among workers in chemical manufacturing settings .
Q & A
Q. How can researchers optimize the synthesis of Benzene, [1-(chloromethyl)propyl]- to improve yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or chloromethylation of substituted benzene derivatives. For example, 4-isopropylbenzyl chloride (CAS 2051-18-5) is synthesized via chlorination of 4-isopropyltoluene using sulfuryl chloride under controlled conditions . Key parameters include:
- Temperature : Maintain 40–60°C to minimize side reactions (e.g., over-chlorination).
- Solvent : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
- Catalyst : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency.
Purity can be verified via GC-MS (retention time ~12.5 min under NIST-standardized conditions) .
Q. What purification techniques are recommended for isolating Benzene, [1-(chloromethyl)propyl]- from reaction mixtures?
- Methodological Answer : Due to its volatility (boiling point ~200–220°C), fractional distillation is preferred. For trace impurities (e.g., unreacted toluene derivatives), column chromatography with silica gel (hexane:ethyl acetate, 9:1) achieves >95% purity . Safety protocols from MSDS guidelines (e.g., handling in fume hoods, PPE for chlorinated compounds) must be strictly followed .
Q. How can researchers validate the structural identity of Benzene, [1-(chloromethyl)propyl]-?
- Methodological Answer : Combine spectroscopic techniques:
- NMR :
- ¹H NMR : δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.5 ppm (Cl-CH₂), δ 7.2–7.4 ppm (aromatic protons) .
- ¹³C NMR : δ 45–50 ppm (Cl-CH₂), δ 125–135 ppm (aromatic carbons) .
- Mass Spectrometry : Base peak at m/z 168 (molecular ion [C₁₀H₁₃Cl]⁺) with fragmentation patterns matching NIST reference data .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point) of Benzene, [1-(chloromethyl)propyl]-?
- Methodological Answer : Discrepancies often arise from measurement conditions (e.g., ambient vs. reduced pressure). For example:
Q. How can computational modeling predict reactivity patterns of Benzene, [1-(chloromethyl)propyl]- in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the chloromethyl group’s electrophilicity. Key findings:
- The C-Cl bond has a calculated bond length of 1.78 Å, indicating moderate polarization .
- Transition-state analysis shows steric hindrance from the isopropyl group reduces SN₂ reactivity by 30% compared to benzyl chloride derivatives .
Experimental validation via kinetic studies (e.g., reaction with NaI in acetone) is recommended .
Q. What advanced analytical methods distinguish structural isomers (e.g., para vs. ortho substitution) in derivatives of Benzene, [1-(chloromethyl)propyl]-?
- Methodological Answer : Use hyphenated techniques:
- GC-MS/MS : Ortho isomers show distinct fragmentation (e.g., m/z 91 vs. 105 for para) due to steric effects .
- X-ray Crystallography : Resolve crystal packing differences (e.g., para isomer forms monoclinic crystals, P2₁/c space group) .
- IR Spectroscopy : Para substitution yields unique C-Cl stretching bands at 650 cm⁻¹ vs. 620 cm⁻¹ for ortho .
Q. How do researchers mitigate instability issues (e.g., hydrolysis) during storage of Benzene, [1-(chloromethyl)propyl]-?
- Methodological Answer : Stability protocols include:
- Storage : Under nitrogen atmosphere in amber glass vials at –20°C to prevent photodegradation .
- Stabilizers : Add 0.1% triethylamine to neutralize HCl byproducts from hydrolysis .
Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Methodological Notes
- Data Sources : Prioritize NIST , CAS , and EPA for authoritative physicochemical and regulatory data.
- Safety Compliance : Adhere to OSHA guidelines for chlorinated benzene derivatives (e.g., permissible exposure limit: 1 ppm) .
- Contradiction Resolution : Cross-validate conflicting data using multiple techniques (e.g., NMR + XRD) and consult regulatory filings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
